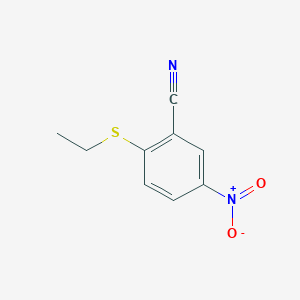
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C6H8N2O2S. This compound is part of the thiazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities. The thiazole ring, containing both sulfur and nitrogen, contributes to the compound’s unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea, followed by further modifications. One common method includes the reaction of ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones to form Schiff bases .
Industrial Production Methods: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. For instance, the reaction of ethyl bromopyruvate with thiourea in the presence of a base, followed by esterification, is a common industrial approach .
化学反応の分析
Types of Reactions: methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives with modified functional groups .
科学的研究の応用
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .
類似化合物との比較
2-Aminothiazole-4-carboxylate: This compound shares the thiazole ring structure but lacks the methyl ester group.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: This derivative has an indole group attached, which imparts different biological activities.
Uniqueness: methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .
特性
分子式 |
C6H8N2O2S |
|---|---|
分子量 |
172.21 g/mol |
IUPAC名 |
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3 |
InChIキー |
BOLHSLRYXBDMHR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC(=N1)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide](/img/structure/B8693107.png)

![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)
![3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline](/img/structure/B8693120.png)




![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-](/img/structure/B8693152.png)



![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B8693177.png)
